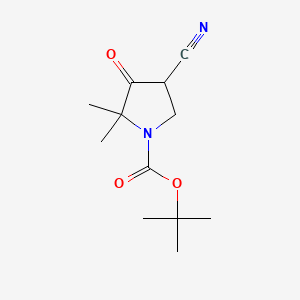

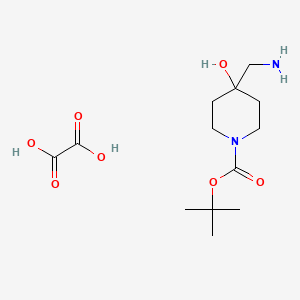

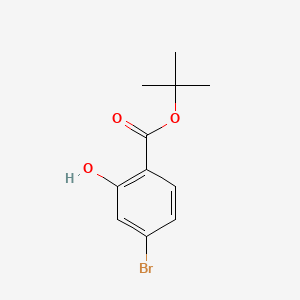

![molecular formula C7H3NS2 B592365 Thieno[3,2-b]thiophene-2-carbonitrile CAS No. 40985-58-8](/img/structure/B592365.png)

Thieno[3,2-b]thiophene-2-carbonitrile

Vue d'ensemble

Description

Thieno[3,2-b]thiophene-2-carbonitrile, also known as 2-Cyanothieno[3,2-b]thiophene, is a member of the fused thiophenes family. These compounds are electron-rich and structurally rigid with extended π-conjugation, making them good candidates for adjusting the band gap of organic polymer semiconducting materials .

Synthesis Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is used as an intermediate for the synthesis of small molecules and polymers in the application of organic field-effect transistors (OFETs), and as organic photovoltaic devices (OPV) interface layers as HTL or ETL materials . The synthesis of thiophene derivatives often involves heterocyclization of various substrates .Molecular Structure Analysis

The molecular structure of Thieno[3,2-b]thiophene-2-carbonitrile is characterized by a fused thiophene ring system, which is electron-rich and structurally rigid with extended π-conjugation .Chemical Reactions Analysis

Thieno[3,2-b]thiophene-2-carbonitrile is involved in various chemical reactions. For instance, it is used in the synthesis of 3,6-bis(thieno[3,2-b]thiophen-5-yl)-2,5-bispyrrolo[3,4-c]pyrrole-1,4(2H,5H)-dione . More details about its chemical reactions can be found in the literature .Applications De Recherche Scientifique

Organic Field-Effect Transistors (OFETs)

Thieno[3,2-b]thiophene-2-carbonitrile: is utilized as an intermediate in the synthesis of small molecules and polymers for OFETs . These transistors are pivotal in the development of next-generation electronic devices due to their flexibility, lightweight, and potential for low-cost production.

Organic Photovoltaic Devices (OPVs)

In the realm of solar energy, this compound serves as an interface layer material for OPVs. It’s used in both hole transport layers (HTL) and electron transport layers (ETL), contributing to the efficiency and stability of solar cells .

Corrosion Inhibition

The thiophene derivatives, including Thieno[3,2-b]thiophene-2-carbonitrile , are known to act as corrosion inhibitors . This application is crucial in industrial chemistry to protect metals and alloys from corrosive processes.

Organic Light-Emitting Diodes (OLEDs)

This compound plays a significant role in the fabrication of OLEDs . OLED technology is widely used in display and lighting systems due to its advantages over traditional LEDs, such as higher brightness and lower energy consumption.

Pharmacological Properties

Thiophene derivatives exhibit a range of pharmacological properties. While specific data on Thieno[3,2-b]thiophene-2-carbonitrile might be limited, its structural analogs have shown anticancer, anti-inflammatory, antimicrobial, antihypertensive, and anti-atherosclerotic properties .

Material Science

In material science, Thieno[3,2-b]thiophene-2-carbonitrile contributes to the advancement of organic semiconductors . These materials are essential for developing flexible electronic components.

Synthesis of Biologically Active Compounds

The compound is also involved in the synthesis of biologically active compounds. Its incorporation into various molecular frameworks can lead to the development of new drugs with improved efficacy and reduced side effects .

Advanced Compound Development

Medicinal chemists utilize thiophene-based analogs, like Thieno[3,2-b]thiophene-2-carbonitrile , to develop advanced compounds with a variety of biological effects . This process often involves heterocyclization of various substrates to achieve the desired properties.

Safety And Hazards

Thieno[3,2-b]thiophene-2-carbonitrile is associated with certain hazards. It has been classified under GHS07 and has hazard statements H302, H315, H319, H335. Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261) and wearing protective gloves/protective clothing/eye protection/face protection (P280) .

Orientations Futures

Propriétés

IUPAC Name |

thieno[3,2-b]thiophene-5-carbonitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H3NS2/c8-4-5-3-7-6(10-5)1-2-9-7/h1-3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UPRBPGCXCNBTQH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC2=C1SC(=C2)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H3NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID80716950 | |

| Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

165.2 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

Thieno[3,2-b]thiophene-2-carbonitrile | |

CAS RN |

40985-58-8 | |

| Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID80716950 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Thieno[3,2-b]thiophene-2-carbonitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Citations

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

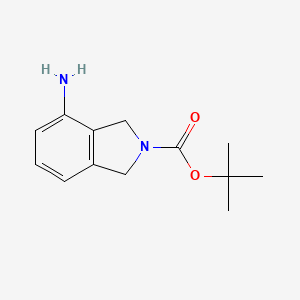

![Tert-butyl 4,7-diazaspiro[2.5]octane-7-carboxylate](/img/structure/B592290.png)

![Tert-butyl 4-chloro-2,3-dihydro-1H-pyrrolo[3,2-C]pyridine-1-carboxylate](/img/structure/B592302.png)